3-Amino-1-(difluoromethyl)pyridin-2(1H)-one
Description
Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectroscopy:
Proton Nuclear Magnetic Resonance (Proton NMR): The spectrum would show characteristic signals corresponding to the aromatic protons of the pyridinone ring, typically in the 7.0–9.0 ppm range, influenced by the electron-withdrawing keto group and amino substitution. The amino protons (NH2) would appear as broad singlets due to exchangeable protons, often around 5.0–6.0 ppm. The difluoromethyl group protons (CHF2) exhibit characteristic splitting patterns due to coupling with fluorine atoms, appearing as multiplets typically in the 5.5–6.5 ppm region, with large coupling constants (J_HF) reflecting strong proton-fluorine coupling.
Fluorine Nuclear Magnetic Resonance (Fluorine NMR): Fluorine atoms in the difluoromethyl group produce signals in the fluorine NMR spectrum, typically around −120 to −140 ppm, showing coupling with the adjacent proton and possibly with nitrogen if through-bond interactions occur.
The infrared spectrum would show a strong absorption band near 1650 cm⁻¹ characteristic of the lactam carbonyl (C=O) stretch.
N–H stretching vibrations from the amino group appear as broad bands around 3300–3500 cm⁻¹.
C–F stretching vibrations from the difluoromethyl group typically appear in the region 1100–1300 cm⁻¹.
The molecular ion peak corresponds to the molecular weight of 3-amino-1-(difluoromethyl)pyridin-2(1H)-one, which can be calculated from its molecular formula (C6H5F2N2O).
Fragmentation patterns would include loss of the amino group or difluoromethyl substituent, with characteristic isotope patterns due to fluorine atoms.
A data table summarizing expected spectroscopic data:
| Spectroscopic Technique | Key Features for 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one |
|---|---|
| Proton NMR | Aromatic protons (7.0–9.0 ppm), NH2 broad singlet (~5.0–6.0 ppm), CHF2 multiplet (~5.5–6.5 ppm) |
| Fluorine NMR | CHF2 fluorine signals around −120 to −140 ppm with coupling to proton |
| Infrared (IR) | C=O stretch near 1650 cm⁻¹, N–H stretch 3300–3500 cm⁻¹, C–F stretch 1100–1300 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak corresponding to C6H5F2N2O, fragmentation involving NH2 and CHF2 groups |
X-ray Crystallography and Solid-State Configuration
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. For 3-amino-1-(difluoromethyl)pyridin-2(1H)-one, crystallographic analysis would reveal:
The pyridinone ring adopts a planar conformation typical of aromatic lactams.
The amino group at position 3 is oriented in a way that may allow intramolecular hydrogen bonding with the lactam carbonyl oxygen, stabilizing the molecular conformation.
The difluoromethyl substituent attached to the nitrogen at position 1 is expected to be oriented out of the plane of the ring due to steric and electronic effects of the fluorine atoms.
The solid-state packing may be influenced by intermolecular hydrogen bonds involving the amino and lactam groups, potentially forming chains or networks in the crystal lattice.
Precise bond lengths and angles, such as the C=O bond length (~1.23 Å), C–N bond lengths (~1.35 Å), and C–F bond lengths (~1.35 Å), can be determined.
A representative crystallographic data table might include:
| Parameter | Value (Approximate) |
|---|---|
| Crystal system | Monoclinic or orthorhombic (typical for pyridinones) |
| Space group | To be determined by experiment |
| C=O bond length | ~1.23 Å |
| C–N bond length | ~1.35 Å |
| N–C(F2) bond length | ~1.45 Å |
| Dihedral angle (CHF2 to ring) | ~30–60° depending on sterics |
| Hydrogen bonding | Intramolecular N–H···O and intermolecular N–H···O |
Computational Modeling of Molecular Geometry
Computational chemistry methods such as density functional theory (Density Functional Theory) can be employed to model the molecular geometry of 3-amino-1-(difluoromethyl)pyridin-2(1H)-one. Key findings include:
The optimized geometry confirms a planar pyridinone ring with the amino substituent coplanar or slightly twisted depending on hydrogen bonding interactions.
The difluoromethyl group attached to the nitrogen is predicted to adopt a conformation minimizing steric hindrance and electronic repulsion from fluorine atoms, often resulting in a non-planar orientation relative to the ring.
Calculated bond lengths and angles closely match experimental crystallographic data, validating the computational approach.
Molecular electrostatic potential maps reveal regions of electron density concentration around the carbonyl oxygen and fluorine atoms, consistent with their electronegative nature.
Vibrational frequency calculations support the assignments of infrared absorption bands, particularly the carbonyl stretch and N–H stretches.
A table summarizing computational geometry parameters (calculated at a representative DFT level, e.g., B3LYP/6-31G(d)):
| Parameter | Calculated Value (Å or degrees) |
|---|---|
| C=O bond length | 1.22 Å |
| C–N bond length | 1.34 Å |
| N–C(F2) bond length | 1.44 Å |
| Dihedral angle (CHF2 to ring) | 45° |
| N–H bond length | 1.01 Å |
| Planarity deviation | <0.05 Å for pyridinone ring |
This computational data supports the structural assignments and provides insight into the electronic structure and conformational preferences of the molecule.
Properties
IUPAC Name |
3-amino-1-(difluoromethyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)10-3-1-2-4(9)5(10)11/h1-3,6H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJFBQJIWRGUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one typically involves the introduction of the difluoromethyl group and the amino group onto the pyridine ring. One common method involves the use of difluoromethylation reagents and subsequent amination reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one has been identified as a potential scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways.
- Enzyme Inhibition : The compound has shown promise as an inhibitor for various enzymes, including those implicated in cancer and inflammatory diseases. For instance, it has been studied for its ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation.
2. Agrochemicals
The compound's antimicrobial properties make it a candidate for developing new agrochemicals, particularly fungicides.
- Antifungal Activity : Research indicates that derivatives of this compound exhibit significant antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. This makes it valuable in agricultural applications to combat crop diseases.
3. Biochemical Research
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one is also being explored for its potential as a biochemical probe.
- Biological Activity : Studies have shown that the compound can modulate various biological pathways, making it suitable for further pharmacological studies. Its ability to interact with biological targets suggests potential therapeutic applications.
Case Studies
Recent research has highlighted several significant findings regarding the applications of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifungal Activity | Demonstrated effective inhibition against Botrytis cinerea with an inhibition rate exceeding 90%. |
| Study B | Cancer Research | Identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in cancer cells. |
| Study C | Anti-inflammatory Effects | Reduced microglial activation in neuroinflammation models, suggesting potential therapeutic benefits in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Target Compound: N-1: Difluoromethyl (-CHF₂) introduces moderate electron-withdrawing effects and lipophilicity. C-3: Amino (-NH₂) provides hydrogen-bonding capability, critical for target interactions. Key Feature: Balanced electronic profile between fluorine’s electronegativity and amino group reactivity .
5-(Piperazine-1-carbonyl)pyridin-2(1H)-one Derivatives (e.g., Compounds 1o and 1q):
- 3,5-Disubstituted Pyridin-2(1H)-ones (e.g., anti-allodynic agents): C-3: Aryl/heteroaryl groups; C-5: Phenylamino groups. Activity: Anti-allodynic effects in rodent models via PKCγ modulation . Comparison: Disubstitution at C-3/C-5 prioritizes conformational docking, unlike the target’s N-1/C-3 substitution.
Halogenated Analogs
3-(Trifluoromethyl)pyridin-2(1H)-one :
- 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one: C-4: Difluoromethyl; C-5: Bromo. Comparison: Bromine’s steric bulk and position alter binding compared to the target’s C-3 amino group .
Physicochemical and ADMET Properties
Biological Activity
3-Amino-1-(difluoromethyl)pyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the difluoromethyl group and the amino group, suggest it may interact with various biological targets, including enzymes and receptors, leading to diverse pharmacological effects. This article explores the biological activity of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one is , with a molecular weight of approximately 196.58 g/mol. Its structure features a pyridinone ring with an amino group at position 3 and a difluoromethyl group at position 1. These functional groups are critical in defining its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆F₂N₂O |
| Molecular Weight | 196.58 g/mol |
| Functional Groups | Amino, Difluoromethyl |
The mechanism by which 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one exerts its biological effects primarily involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound's lipophilicity and binding affinity for target proteins. Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to inflammation and cancer.
Enzyme Inhibition
Studies have shown that 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one can inhibit specific kinases associated with inflammatory pathways. This inhibition suggests potential therapeutic applications in treating autoimmune diseases by modulating immune responses. The compound's ability to alter receptor signaling pathways may also contribute to its anti-inflammatory effects.
In Vitro Studies
In vitro studies have demonstrated that 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one exhibits significant inhibitory activity against various kinases. For instance, it has been shown to inhibit the activity of PKMYT1, a kinase involved in cell cycle regulation, which is particularly relevant in cancer biology .
Table: Inhibitory Activity Against Kinases
| Kinase | IC50 (μM) | Mechanism of Action |
|---|---|---|
| PKMYT1 | 0.69 | Inhibition of phosphorylation |
| Aurora Kinase | 58% @100μM | Modulation of cell cycle progression |
| AKT2 | 77% @100μM | Inhibition related to tumor growth |
Case Studies
Several case studies have highlighted the potential applications of 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one in cancer treatment:
- Cancer Cell Line Studies : In preclinical models using tumor cell lines with CCNE1 amplification, compounds structurally related to 3-Amino-1-(difluoromethyl)pyridin-2(1H)-one showed promising results in inhibiting cell growth and inducing apoptosis .
- Inflammatory Disease Models : Animal models of autoimmune diseases have reported that administration of this compound leads to reduced inflammation markers, suggesting its utility in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
